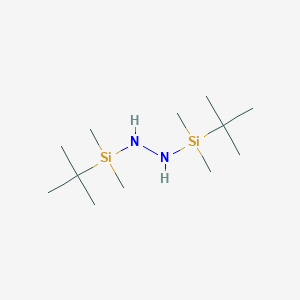

1,2-Bis-(tert-butyldimethylsilyl)hydrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-bis[tert-butyl(dimethyl)silyl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H32N2Si2/c1-11(2,3)15(7,8)13-14-16(9,10)12(4,5)6/h13-14H,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZSLKRCSRDHKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)NN[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H32N2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20471430 | |

| Record name | 1,2-Bis-(tert-butyldimethylsilyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10000-20-1 | |

| Record name | 1,2-Bis-(tert-butyldimethylsilyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Bis-(tert-butyldimethylsilyl)hydrazine (CAS 10000-20-1) for the Modern Organic Chemist

This technical guide provides a comprehensive overview of 1,2-Bis-(tert-butyldimethylsilyl)hydrazine, a versatile reagent in modern organic synthesis. Intended for researchers, scientists, and process development professionals, this document delves into the core physicochemical properties, mechanistic insights, and practical applications of this compound, with a particular focus on its role in the modified Wolff-Kishner reduction.

Introduction: A Gateway to Milder Reductions

This compound, hereafter referred to as BTBSH, is an organosilicon compound that has gained significant traction as a stable and effective precursor for the in situ generation of monosilylated hydrazones.[1][2] Its primary utility lies in facilitating a modified, milder version of the classical Wolff-Kishner reduction, a cornerstone transformation for the deoxygenation of aldehydes and ketones to their corresponding alkanes.[2][3] The bulky tert-butyldimethylsilyl (TBS) groups confer enhanced stability and solubility in organic solvents, overcoming many of the limitations associated with the use of anhydrous hydrazine.[2]

The traditional Wolff-Kishner reduction, while powerful, often necessitates harsh reaction conditions, including high temperatures and strongly basic media, which can be detrimental to sensitive functional groups within a complex molecule.[2][4] The introduction of BTBSH allows for the formation of N-tert-butyldimethylsilylhydrazones (TBSHs) under mild, often catalytic, conditions.[1][5] These intermediates then undergo reduction to the corresponding alkanes at significantly lower temperatures, expanding the substrate scope and functional group tolerance of this fundamental reaction.[2][3]

Physicochemical Properties of this compound

A thorough understanding of a reagent's physical and chemical properties is paramount for its safe and effective handling and application in synthesis. The key properties of BTBSH are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 10000-20-1 | [6] |

| Molecular Formula | C₁₂H₃₂N₂Si₂ | [6] |

| Molecular Weight | 260.57 g/mol | [6] |

| Appearance | Colorless oil/liquid | [2][7] |

| Boiling Point | 60-62 °C at 1-2 mmHg; 118-119 °C at 9 Torr | [2] |

| Density | Approximately 0.825 g/cm³ | [7] |

| Refractive Index (n²⁵D) | 1.4456 | [2][7] |

| Solubility | Soluble in many organic solvents | [2] |

The Modified Wolff-Kishner Reduction: Mechanism and Advantages

The utility of BTBSH is best exemplified through its application in the modified Wolff-Kishner reduction. The overall transformation involves two key stages: the formation of an N-tert-butyldimethylsilylhydrazone and its subsequent base-mediated decomposition to the alkane.

Mechanism of Action

The reaction commences with the condensation of the carbonyl compound with BTBSH, typically catalyzed by a Lewis acid such as scandium triflate (Sc(OTf)₃), to form the corresponding N-tert-butyldimethylsilylhydrazone (TBSH).[1][3][5] This step is highly efficient and proceeds under mild conditions.[1][5]

The subsequent reduction involves the treatment of the TBSH intermediate with a base, such as potassium tert-butoxide (KOtBu), at moderate temperatures.[3] The base facilitates the tautomerization of the hydrazone to a diazene intermediate, which then undergoes irreversible decomposition, releasing nitrogen gas and forming the desired alkane.[4] The bulky TBS group is believed to facilitate the key proton transfer steps and subsequent elimination of nitrogen.

Caption: Mechanism of the Modified Wolff-Kishner Reduction.

Advantages Over Classical Methods

The use of BTBSH offers several distinct advantages over traditional Wolff-Kishner conditions:

-

Milder Reaction Conditions: The reduction can often be carried out at or near room temperature, preserving sensitive functional groups that would not survive the high temperatures of the classical protocol.[2]

-

Improved Safety: It avoids the need to handle highly toxic and volatile anhydrous hydrazine.[7]

-

Enhanced Efficiency: The formation of the silyl hydrazone is typically high-yielding and the subsequent reduction is often cleaner and more efficient.[1][5]

-

Broader Substrate Scope: The milder conditions allow for the reduction of a wider range of carbonyl compounds, including those with base-sensitive functionalities.[5]

Experimental Protocol: A Practical Guide

The following is a representative, step-by-step protocol for the modified Wolff-Kishner reduction of a ketone using BTBSH. This protocol is based on procedures reported in the literature and should be adapted and optimized for specific substrates.[1][8]

Materials and Reagents

-

Aldehyde or Ketone

-

This compound (BTBSH)

-

Scandium (III) trifluoromethanesulfonate (Sc(OTf)₃)

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)

-

Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)

Step-by-Step Procedure

Caption: Experimental Workflow for the Modified Wolff-Kishner Reduction.

Detailed Steps:

-

Hydrazone Formation: To a solution of the carbonyl compound (1.0 equiv) in a suitable anhydrous solvent under an inert atmosphere, add 1,2-bis(tert-butyldimethylsilyl)hydrazine (1.1 equiv). Add a catalytic amount of scandium triflate (e.g., 0.01 mol %).

-

Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Addition of Base: Once the formation of the silyl hydrazone is complete, add potassium tert-butoxide (2.0-3.0 equiv) to the reaction mixture.

-

Reduction: Heat the reaction mixture to a temperature between 80-100 °C. The optimal temperature will depend on the substrate. Continue to monitor the reaction for the disappearance of the hydrazone intermediate.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by the addition of water or a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Analytical Methods for Characterization and Monitoring

The purity and identity of this compound and the progress of reactions involving it can be assessed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of BTBSH and its hydrazone derivatives. The characteristic signals for the tert-butyl and dimethylsilyl groups are readily identifiable.[9]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for monitoring the conversion of the carbonyl starting material to the silyl hydrazone and its subsequent reduction to the alkane.[10][11][12][13] For the analysis of residual hydrazine, derivatization is often employed to improve volatility and chromatographic performance.[10][11][12][13]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups present in the starting materials and products, such as the C=O stretch of the carbonyl compound and the N-H and Si-C bonds of the silyl hydrazine.

Safety and Handling

This compound is a chemical reagent and should be handled with appropriate safety precautions in a well-ventilated fume hood.[7] It is classified as harmful if swallowed, in contact with skin, or if inhaled.[6] It can cause skin and serious eye irritation and may cause respiratory irritation.[6] Prolonged or repeated exposure may cause damage to organs.[6] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound.[7]

Conclusion

This compound has emerged as a highly valuable reagent in modern organic synthesis, primarily for its role in facilitating a milder and more efficient Wolff-Kishner reduction. Its enhanced stability, ease of handling, and the mild conditions under which it reacts make it a superior alternative to anhydrous hydrazine for the deoxygenation of aldehydes and ketones. This guide has provided a comprehensive overview of its properties, a detailed look at its mechanistic role in the modified Wolff-Kishner reduction, a practical experimental protocol, and key analytical and safety information to empower researchers to effectively and safely utilize this versatile compound in their synthetic endeavors.

References

-

Furrow, M. E., & Myers, A. G. (2004). Practical procedures for the preparation of N-tert-butyldimethylsilylhydrazones and their use in modified Wolff-Kishner reductions and in the synthesis of vinyl halides and gem-dihalides. Journal of the American Chemical Society, 126(17), 5436–5445. [Link]

-

LookChem. (n.d.). Cas 10000-20-1, this compound. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Hydrazines. Retrieved from [Link]

-

SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. Retrieved from [Link]

-

Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Bis(tert-butyldimethylsilyl)hydrazine. Retrieved from [Link]

-

PubMed. (2013, March 26). Sensitive determination of hydrazine in water by gas chromatography-mass spectrometry after derivatization with ortho-phthalaldehyde. Retrieved from [Link]

-

L.S. College, Muzaffarpur. (2020, September 24). Wolff–Kishner reduction. Retrieved from [Link]

-

ResearchGate. (2025, August 5). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. Retrieved from [Link]

-

Medjahed, N. (2021, November 15). Synthesis of Bis-hydrazine using heterogeneous catalysis. Sciforum. Retrieved from [Link]

-

Chromatography Forum. (2011, July 16). Free hydrazine quantification by GC. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Practical Procedures for the Preparation of N-tert-Butyldimethylsilylhydrazones and Their Use in Modified Wolff-Kishner Reductions and in the Synthesis of Vinyl Halides and gem-Dihalides. Retrieved from [Link]

-

Analytice. (n.d.). Laboratory Analysis of Hydrazine (CAS: 302-01-2). Retrieved from [Link]

-

Zhou, D., Wang, Y., Jia, J., Yu, W., Qu, B., Li, X., & Sun, X. (n.d.). H-Bonding and Charging Mediated Aggregation and Emission for Fluorescence Turn-on Detection of Hydrazine Hydrate. The Royal Society of Chemistry. Retrieved from [Link]

-

Yale Chemistry. (n.d.). Redox Reactions: Wolff - Kishner Type. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Photocatalytic Esterification under Mitsunobu Reaction Conditions Mediated by Flavin a. Retrieved from [Link]

Sources

- 1. Practical Procedures for the Preparation of N-tert-Butyldimethylsilylhydrazones and Their Use in Modified Wolff-Kishner Reductions and in the Synthesis of Vinyl Halides and gem-Dihalides [organic-chemistry.org]

- 2. lookchem.com [lookchem.com]

- 3. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 4. RedoxWK2 [ursula.chem.yale.edu]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. 1,2-Bis(tert-butyldimethylsilyl)hydrazine | C12H32N2Si2 | CID 11737072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Buy this compound | 10000-20-1 [smolecule.com]

- 8. Practical procedures for the preparation of N-tert-butyldimethylsilylhydrazones and their use in modified Wolff-Kishner reductions and in the synthesis of vinyl halides and gem-dihalides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. sielc.com [sielc.com]

- 12. Sensitive determination of hydrazine in water by gas chromatography-mass spectrometry after derivatization with ortho-phthalaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Genesis of N-Silyl Hydrazones: A Deep Dive into Reaction Mechanisms and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of N-Silyl Hydrazones

N-silyl hydrazones are a class of versatile synthetic intermediates that have garnered increasing attention in modern organic chemistry. Their unique reactivity profile, stemming from the presence of a silicon-nitrogen bond adjacent to a C=N double bond, unlocks a diverse array of chemical transformations. These compounds serve as valuable precursors for the synthesis of complex nitrogen-containing heterocycles, act as key components in multicomponent reactions, and function as masked nucleophiles. Understanding the fundamental mechanism of their formation is paramount for optimizing existing synthetic routes and pioneering novel applications in fields ranging from medicinal chemistry to materials science. This in-depth technical guide elucidates the core principles governing the formation of N-silyl hydrazones, providing a robust framework for their synthesis and utilization.

The Core Mechanism: A Stepwise Journey to N-Silyl Hydrazone Formation

The formation of an N-silyl hydrazone is fundamentally a nucleophilic substitution reaction at the silicon center of a silylating agent, with the nitrogen atom of a hydrazone acting as the nucleophile.[1] The overall transformation can be dissected into a series of well-defined steps, each influenced by the nature of the reactants, the choice of solvent, and the presence of any catalysts or additives.

Step 1: Hydrazone Formation (The Precursor)

Prior to silylation, a hydrazone is typically synthesized through the condensation reaction between a carbonyl compound (an aldehyde or a ketone) and a hydrazine derivative.[2] This reaction is often catalyzed by a Brønsted acid and proceeds via a hemiaminal intermediate, which then dehydrates to yield the hydrazone.[3]

Caption: General scheme for hydrazone formation.

Step 2: N-Silylation - The Heart of the Transformation

The crucial step in the formation of an N-silyl hydrazone is the reaction of the pre-formed hydrazone with a suitable silylating agent. The most commonly employed silylating agents for this purpose include trimethylsilyl chloride (TMS-Cl) and N,O-bis(trimethylsilyl)acetamide (BSA).[1][4]

Mechanism with Trimethylsilyl Chloride (TMS-Cl):

When using a silyl halide such as TMS-Cl, the reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (Et₃N). The base plays a critical role in neutralizing the hydrochloric acid (HCl) generated during the reaction, thereby driving the equilibrium towards the product and preventing potential side reactions.[5]

The mechanism proceeds as follows:

-

Deprotonation (optional but often facilitated): The base can interact with the N-H proton of the hydrazone, increasing its nucleophilicity.

-

Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen atom of the hydrazone attacks the electrophilic silicon atom of TMS-Cl. This is a classic SN2-type reaction at the silicon center.

-

Chloride Departure and Proton Transfer: The chloride ion departs as a leaving group, and the base abstracts the proton from the nitrogen atom, leading to the formation of the N-silyl hydrazone and triethylammonium chloride.

Caption: Mechanism of N-silylation using TMS-Cl.

Mechanism with N,O-Bis(trimethylsilyl)acetamide (BSA):

BSA is a powerful silylating agent that offers the advantage of milder reaction conditions and volatile byproducts.[4] The reaction with BSA does not require an external base, as the acetamide byproduct is neutral.

The mechanism is thought to involve a concerted or stepwise process where the hydrazone nitrogen attacks one of the silicon atoms of BSA, leading to the transfer of a trimethylsilyl group and the formation of N-(trimethylsilyl)acetamide, which can further react to form acetamide and hexamethyldisiloxane.

Field-Proven Insights: Causality Behind Experimental Choices

The selection of the silylating agent and reaction conditions is not arbitrary and is dictated by the specific properties of the hydrazone substrate and the desired outcome.

-

Choice of Silylating Agent:

-

TMS-Cl: A cost-effective and highly reactive silylating agent. Its high reactivity, however, can sometimes lead to side reactions if other sensitive functional groups are present. The necessity of a base to scavenge HCl can also be a limitation for base-sensitive substrates.

-

BSA: A milder and more selective silylating agent. It is often the reagent of choice for substrates with multiple reactive sites or those that are sensitive to acidic or strongly basic conditions. The byproducts are volatile, simplifying purification.[6]

-

Hexamethyldisilazane (HMDS): Another mild silylating agent that produces ammonia as a byproduct. It is often used for the silylation of acidic protons and can be an effective alternative to BSA.

-

-

Solvent Selection: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are typically used to prevent the hydrolysis of the silylating agent and the N-silyl hydrazone product.

-

Temperature Control: The reactions are often carried out at low temperatures (e.g., 0 °C) to control the exothermicity and minimize side reactions, especially when using highly reactive silylating agents like TMS-Cl.

A Self-Validating System: Experimental Protocol and Characterization

To ensure the successful synthesis and purity of the target N-silyl hydrazone, a robust experimental protocol coupled with comprehensive characterization is essential.

Experimental Protocol: Synthesis of N-Trimethylsilyl-N'-phenylbenzaldehyde Hydrazone

This protocol provides a representative example of the synthesis of an N-silyl hydrazone.

-

Hydrazone Formation:

-

To a solution of benzaldehyde (1.0 eq) in ethanol, add phenylhydrazine (1.0 eq).

-

Add a catalytic amount of acetic acid (e.g., 3-5 drops).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

The product, benzaldehyde phenylhydrazone, will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

-

N-Silylation:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the benzaldehyde phenylhydrazone (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq) to the solution.

-

Slowly add trimethylsilyl chloride (1.1 eq) dropwise via a syringe.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Caption: A typical experimental workflow for N-silylation.

Characterization Data: A Triad of Spectroscopic Techniques

The structure and purity of the synthesized N-silyl hydrazone must be unequivocally confirmed through a combination of spectroscopic methods.

| Technique | Expected Observations | Significance |

| ¹H NMR | Disappearance of the N-H proton signal. Appearance of a singlet corresponding to the trimethylsilyl protons (typically around 0.1-0.3 ppm). Shifts in the signals of the protons adjacent to the nitrogen atoms. | Confirms the silylation of the nitrogen atom.[7][8] |

| ¹³C NMR | Shifts in the chemical shifts of the carbons in the hydrazone backbone, particularly the carbon of the C=N bond. Appearance of a signal for the methyl carbons of the trimethylsilyl group.[7][8] | Provides further evidence of the structural changes upon silylation. |

| FT-IR | Disappearance of the N-H stretching vibration (typically around 3200-3400 cm⁻¹). Appearance of a Si-N stretching vibration.[7] | Confirms the formation of the N-Si bond and the consumption of the starting hydrazone. |

| Mass Spectrometry | The molecular ion peak corresponding to the mass of the N-silyl hydrazone. Characteristic fragmentation patterns, including the loss of a methyl group from the silyl moiety. | Determines the molecular weight and provides further structural confirmation.[7] |

Conclusion: A Gateway to New Synthetic Possibilities

The formation of N-silyl hydrazones is a mechanistically well-defined process that provides access to a valuable class of synthetic intermediates. By understanding the nuances of the reaction mechanism and the rationale behind the choice of reagents and conditions, researchers can effectively harness the synthetic potential of these compounds. The protocols and characterization data presented herein provide a solid foundation for the reliable synthesis and validation of N-silyl hydrazones, paving the way for their broader application in the development of novel molecules with significant potential in drug discovery and materials science.

References

-

Changfu Chemical. An In-Depth Guide to Silylation Reagents: Applications and Benefits. Available from: [Link]

- Google Patents. CN105131026A - Method for synthesizing N,O-bis(trimethylsilyl)acetamide with a two-component catalyst.

-

Rapid Synthesis of N‐Tosylhydrazones under Solvent‐Free Conditions and Their Potential Application Against Human Triple‐Negative Breast Cancer. PMC. Available from: [Link]

-

Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. PubMed Central. Available from: [Link]

-

Facile and straightforward synthesis of Hydrazone derivatives. ResearchGate. Available from: [Link]

-

A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones. TSI Journals. Available from: [Link]

-

Silylation and surface properties of chemically grafted hydrophobic silica. PubMed. Available from: [Link]

-

Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. Available from: [Link]

-

Hydrazine synthesis by N-N coupling. Organic Chemistry Portal. Available from: [Link]

-

Hydrazone synthesis by C-N coupling. Organic Chemistry Portal. Available from: [Link]

-

Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PubMed Central. Available from: [Link]

-

On the Use of CeCl3.7H2O as a Catalyst for the Synthesis of Hydrazones Derived from Aromatic Aldehydes and Ketones. MDPI. Available from: [Link]

-

N-(Trimethylsilyl)imidazole. ResearchGate. Available from: [Link]

-

N-Tosylhydrazones: versatile synthons in the construction of cyclic compounds. Chemical Society Reviews. Available from: [Link]

-

Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC. Available from: [Link]

-

[2 + 2 + 1] Cycloaddition of N-tosylhydrazones, tert-butyl nitrite and alkenes: a general and practical access to isoxazolines. PMC. Available from: [Link]

-

Rh(II)-Catalyzed Si–H Insertion with Nosyl-hydrazone-Protected Aryl Donor Diazo Compounds. PMC. Available from: [Link]

-

N,N-Dialkylhydrazones in Organic Synthesis. From Simple N,N-Dimethylhydrazones to Supported Chiral Auxiliaries. ResearchGate. Available from: [Link]

-

The mechanism of trimethylsilylation of hydroxyl groups with... ResearchGate. Available from: [Link]

-

N,N-Dialkylhydrazones in Organic Synthesis. From Simple N,N-Dimethylhydrazones to Supported Chiral Auxiliaries. Chemical Reviews. Available from: [Link]

-

Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. ResearchGate. Available from: [Link]

-

ChemInform Abstract: Solvent-Free Synthesis of Hydrazones and Their Subsequent N-Alkylation in a Ball-Mill. ResearchGate. Available from: [Link]

-

Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. ResearchGate. Available from: [Link]

-

Low‐Temperature Isolation of a Labile Silylated Hydrazinium‐yl Radical Cation, [(Me3Si)2N−N(H)SiMe3].+. NIH. Available from: [Link]

-

Spectroscopic Characterization and Biological Activity of Salicylaldehyde Thiazolyl Hydrazone Ligands and their Metal Complexes. ResearchGate. Available from: [Link]

-

ChemInform Abstract: The Use of Bis(trimethylsilyl)acetamide and Bis(trimethylsilyl)urea for Protection and as Control Reagents in Synthesis. ResearchGate. Available from: [Link]

-

NMR Characterization of Lignans. MDPI. Available from: [Link]

-

Synthesis, Spectroscopic and Nonlinear Optical Properties, and Antimicrobial Activity of Cu(II), Co(II), and Ni(II) Complexes: Experimental and Theoretical Studies. PMC. Available from: [Link]

-

silylation overview.pdf. Fluka. Available from: [Link]

-

Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. PMC. Available from: [Link]

Sources

- 1. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]

- 2. mdpi.com [mdpi.com]

- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N,O-Bis(trimethylsilyl)acetamide: Uses and Synthesis_Chemicalbook [chemicalbook.com]

- 5. CN105131026A - Method for synthesizing N,O-bis(trimethylsilyl)acetamide with a two-component catalyst - Google Patents [patents.google.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The TBDMS Shield: A Technical Guide to Modulating Hydrazine Reactivity in Advanced Synthesis

Abstract

Hydrazine, a cornerstone nucleophile in organic synthesis, offers a direct pathway to a myriad of nitrogen-containing scaffolds essential for medicinal chemistry and materials science. However, its high reactivity, basicity, and potential for over-alkylation present significant challenges in complex molecular construction. This technical guide provides an in-depth exploration of the role of the tert-butyldimethylsilyl (TBDMS) group in taming and directing the reactivity of hydrazine. We will move beyond its traditional perception as a simple hydroxyl protectant to reveal its function as a powerful control element for hydrazine. This guide will detail the steric and electronic modulation imparted by the TBDMS group, provide field-proven protocols for the synthesis and application of silylated hydrazine reagents, and present a mechanistic framework for understanding their unique reactivity profiles in key transformations. This content is intended for researchers, chemists, and drug development professionals seeking to leverage protected hydrazines for precise and efficient synthesis.

The Hydrazine Conundrum: Potency and Peril

Hydrazine (H₂N-NH₂) is a powerful alpha-nucleophile, a distinction arising from the interaction between the lone pairs on adjacent nitrogen atoms. This alpha effect, however, does not always translate to enhanced reactivity compared to simple amines like methylamine when considering Brønsted basicity.[1] The true synthetic utility of hydrazine lies in its ability to act as a bidentate nucleophile, serving as a precursor to hydrazones, hydrazides, and a vast array of heterocycles like pyrazoles and pyridazinones.[2][3]

However, this inherent reactivity is a double-edged sword:

-

Over-alkylation: The presence of two nucleophilic nitrogens often leads to mixtures of mono- and di-substituted products, complicating purification and reducing yields.

-

Basicity: Hydrazine is a strong base (pKa ~8.1), which can be incompatible with base-sensitive functional groups elsewhere in the molecule.

-

Instability of Intermediates: Simple hydrazones, key intermediates in reactions like the Wolff-Kishner reduction, are often unstable, requiring harsh reaction conditions for their in-situ formation and subsequent reaction.

To overcome these limitations, chemists have turned to protecting group strategies. While acyl groups are common, their introduction significantly alters the electronic properties of the hydrazine. The tert-butyldimethylsilyl (TBDMS) group, in contrast, offers a unique combination of steric bulk and electronic neutrality, making it an ideal modulator of hydrazine reactivity.

The TBDMS Group: More Than Just a Steric Shield

The TBDMS group, composed of a silicon atom bonded to a bulky tert-butyl and two methyl groups, is renowned for its role in protecting alcohols.[4] Its effectiveness stems from a combination of factors that are directly translatable to the protection of hydrazines.

Steric Hindrance: A Tool for Selectivity

The primary role of the TBDMS group is to provide steric bulk. When attached to a hydrazine nitrogen, it effectively "shields" that nitrogen from electrophilic attack. This has profound implications:

-

Mono-substitution: In a mono-silylated hydrazine (R-NH-NH-TBDMS), the silylated nitrogen is sterically encumbered, directing alkylation or acylation reactions to the terminal, unprotected nitrogen.

-

Controlled Condensation: The formation of hydrazones can be controlled. The use of a fully protected hydrazine synthon, 1,2-bis(tert-butyldimethylsilyl)hydrazine (BTBSH) , allows for the clean formation of N-TBDMS-hydrazones, which are stable and isolable intermediates.[5][6]

Electronic Effects and Stability

The Si-N bond is polarized towards nitrogen, but the overall electronic effect of the TBDMS group is relatively mild compared to electron-withdrawing acyl groups. This preserves the fundamental nucleophilicity of the remaining N-H group, albeit modulated by sterics. The key advantages conferred by silylation are:

-

Enhanced Stability: TBDMS-protected hydrazines and their corresponding hydrazone derivatives exhibit significantly greater stability than their unprotected counterparts.[6] This allows for their isolation, purification, and storage, transforming transient intermediates into reliable, bench-stable reagents.

-

Orthogonality: The TBDMS group is stable to a wide range of reaction conditions that might cleave other protecting groups but can be selectively removed when desired, most commonly with fluoride ions (e.g., TBAF).[7] This orthogonality is critical in multi-step synthesis.

The workflow below illustrates the strategic advantage of using a protected hydrazine synthon like BTBSH over free hydrazine for the synthesis of a stable hydrazone intermediate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BTBSH - Enamine [enamine.net]

- 6. Practical Procedures for the Preparation of N-tert-Butyldimethylsilylhydrazones and Their Use in Modified Wolff-Kishner Reductions and in the Synthesis of Vinyl Halides and gem-Dihalides [organic-chemistry.org]

- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

The Advent of a Workhorse Reagent: 1,2-Bis-(tert-butyldimethylsilyl)hydrazine as a Superior Latent Hydrazine Source

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern organic synthesis, the management of reactive and hazardous reagents is a paramount concern. Hydrazine (N₂H₄), a cornerstone reductant and nucleophile, is notoriously toxic and carcinogenic, necessitating stringent handling protocols. This guide introduces 1,2-bis-(tert-butyldimethylsilyl)hydrazine (BTBSH), a stable, liquid-phase latent hydrazine equivalent that circumvents many of the hazards associated with its parent compound. Through the formation of stable N-tert-butyldimethylsilylhydrazone (TBSH) intermediates, BTBSH enables a suite of powerful transformations under remarkably mild conditions. This document provides a comprehensive overview of the synthesis of BTBSH, its application in the low-temperature Myers-modified Wolff-Kishner reduction, and its utility in the synthesis of vinyl and geminal dihalides. Detailed, field-proven protocols, mechanistic insights, and critical safety considerations are presented to equip researchers with the knowledge to confidently implement this versatile reagent in their synthetic programs.

The Hydrazine Dilemma: A Need for Safer Alternatives

Hydrazine is a powerful and versatile reagent, fundamental to reactions like the Wolff-Kishner reduction for the deoxygenation of aldehydes and ketones. However, its high toxicity, potential explosivity, and carcinogenicity present significant handling challenges and safety risks in a laboratory setting.[1] The development of "latent" or "in-situ" sources of hydrazine, which generate the reactive species only as needed within the reaction mixture, represents a significant advance in chemical safety and practicality.[2] These surrogates are designed to be more stable, less toxic, and easier to handle than hydrazine hydrate or anhydrous hydrazine. This compound has emerged as a leading solution, offering a stable, liquid reagent that serves as a precursor to the N-H functionality of hydrazine under controlled conditions.[3]

Synthesis and Properties of this compound (BTBSH)

The utility of BTBSH begins with its accessible synthesis. The reagent is prepared by the direct silylation of hydrazine, providing a stable compound that can be stored for extended periods under inert, moisture-free conditions.[3]

Detailed Synthesis Protocol

This procedure is adapted from established methods for the preparation of silylhydrazines.

Reaction: 2 (CH₃)₃CSi(CH₃)₂Cl + N₂H₄·H₂O → [(CH₃)₃CSi(CH₃)₂]HN-NH[Si(CH₃)₂(CH₃)₃C]

Materials:

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Hydrazine hydrate (64% solution)

-

Triethylamine (Et₃N) or Pyridine

-

Anhydrous solvent (e.g., Tetrahydrofuran or Dichloromethane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a positive pressure of nitrogen.

-

Charge the flask with hydrazine hydrate (1.0 equivalent) and the anhydrous solvent.

-

Add triethylamine (2.2 equivalents) to the stirred solution.

-

Dissolve tert-butyldimethylsilyl chloride (2.1 equivalents) in the anhydrous solvent and add it to the dropping funnel.

-

Add the TBDMSCl solution dropwise to the hydrazine mixture at 0 °C (ice bath).

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the solution and concentrate the solvent in vacuo. The crude product is then purified by vacuum distillation to yield BTBSH as a colorless oil.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₃₂N₂Si₂ |

| Molecular Weight | 260.57 g/mol |

| Appearance | Colorless oil |

| CAS Number | 10000-20-1 |

| Boiling Point | 118–119 °C at 9 Torr; 55–65 °C at 0.05 Torr |

| Refractive Index (n²⁵D) | 1.4456 |

Core Application I: The Myers-Modified Wolff-Kishner Reduction

The most significant application of BTBSH is in a modern, low-temperature variant of the Wolff-Kishner reduction, developed by Myers and coworkers.[4] This protocol overcomes the primary limitation of the classical reaction: the need for harsh, high-temperature conditions (typically ~200 °C with a strong base like KOH in ethylene glycol).[5][6] The Myers modification proceeds at temperatures ranging from ambient to 100 °C, dramatically increasing its functional group tolerance and applicability in complex molecule synthesis.[4]

The Strategic Advantage: Stability and Mild Activation

The classical Wolff-Kishner reaction proceeds via a hydrazone intermediate. The innovation of the Myers protocol lies in the initial, catalytic formation of an N-tert-butyldimethylsilylhydrazone (TBSH). This intermediate is significantly more stable than a simple hydrazone, allowing for its isolation if desired.[7] Crucially, the TBSH undergoes base-mediated decomposition to the corresponding alkane at much lower temperatures. The entire process, from carbonyl compound to alkane, can be conducted efficiently in a single reaction vessel.[4]

Overall Workflow

The process involves two key stages: catalytic hydrazone formation followed by base-mediated reduction.

Sources

- 1. lscollege.ac.in [lscollege.ac.in]

- 2. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]

- 3. BTBSH - Enamine [enamine.net]

- 4. Practical procedures for the preparation of N-tert-butyldimethylsilylhydrazones and their use in modified Wolff-Kishner reductions and in the synthesis of vinyl halides and gem-dihalides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Practical Procedures for the Preparation of N-tert-Butyldimethylsilylhydrazones and Their Use in Modified Wolff-Kishner Reductions and in the Synthesis of Vinyl Halides and gem-Dihalides [organic-chemistry.org]

The Advent of Silylated Hydrazines: A Technical Guide to Their Discovery, Synthesis, and Application

Abstract

Hydrazine (N₂H₄), a cornerstone of nitrogen chemistry since its first isolation by Theodor Curtius in 1887, has long been valued for its reactivity, yet hampered by its hazardous nature and challenging handling characteristics. The mid-20th century witnessed a transformative development in organosilicon chemistry: the introduction of silyl groups to the hydrazine framework. This guide provides an in-depth exploration of the discovery and history of silylated hydrazine reagents, detailing their synthesis, unique chemical properties, and profound impact on synthetic chemistry, particularly in the construction of nitrogen-containing heterocycles. We will examine the pioneering work that established these reagents, provide validated experimental protocols for their preparation, and elucidate the mechanistic advantages that have cemented their role as indispensable tools for researchers and drug development professionals.

Introduction: The Need for a Hydrazine Surrogate

Hydrazine is a powerful nucleophile and a versatile building block in organic synthesis, famously used in the Wolff-Kishner reduction and the formation of numerous heterocyclic systems. However, its utility is shadowed by significant practical challenges. Anhydrous hydrazine is a highly toxic, volatile, and dangerously reactive fuming liquid with a high affinity for water, complicating its use in moisture-sensitive reactions. Its high polarity makes it poorly soluble in many common organic solvents, and its bidentate nucleophilicity can lead to mixtures of products and undesired side reactions, such as the formation of azines. These limitations created a clear need for a modified hydrazine reagent that could retain its core reactivity while offering improved handling, solubility, and reaction control. The strategic substitution of one or more N-H protons with a sterically demanding, labile trimethylsilyl (TMS) group proved to be the elegant solution.

The Dawn of Silylated Hydrazines: A Historical Perspective

The field of silylated hydrazines was pioneered in the early 1960s through the foundational work of German chemists Nils Wiberg and Ulrich Wannagat. Their investigations into silicon-nitrogen chemistry led to the first successful synthesis and characterization of these novel compounds. In a seminal 1963 publication, they detailed the preparation of various silylhydrazines, including the mono-, di-, tri-, and tetra-silylated derivatives, by reacting lithiated hydrazine with chlorotrimethylsilane. This work laid the theoretical and practical groundwork for an entirely new class of reagents.

These early explorations demonstrated that the introduction of the bulky, lipophilic trimethylsilyl group dramatically altered the physical properties of the parent hydrazine. The resulting silylated reagents were found to be more soluble in nonpolar organic solvents, less prone to unwanted side reactions, and easier to handle. The Si-N bond, while stable enough for isolation, was sufficiently labile to be cleaved under specific reaction conditions, unmasking the hydrazine functionality at the desired synthetic stage. This "protecting group" characteristic was a key insight that unlocked the broader synthetic potential of these reagents.

Synthesis and Properties of Key Silylated Hydrazine Reagents

The most common method for synthesizing silylated hydrazines involves the reaction of a suitable silyl halide, typically chlorotrimethylsilane (TMSCl), with hydrazine or its salts. The degree of silylation can be controlled by the stoichiometry of the reagents and the reaction conditions.

Caption: Workflow for regioselective pyrazole synthesis using a silylated hydrazine.

This controlled, stepwise process contrasts sharply with the often-uncontrolled reaction of hydrazine hydrate, which can lead to a thermodynamic mixture of products. The causality is clear: the steric bulk of the silyl group transforms a potentially non-selective reaction into a highly regioselective one, improving yields and simplifying purification.

Experimental Protocols

The following protocols are presented as self-validating systems. Researchers should confirm product identity and purity using standard analytical techniques (NMR, IR, GC-MS).

Synthesis of 1,2-Bis(trimethylsilyl)hydrazine

Materials:

-

Hydrazine sulfate ((N₂H₅)₂SO₄)

-

Triethylamine (Et₃N), distilled

-

Chlorotrimethylsilane (TMSCl), distilled

-

Anhydrous Diethyl Ether (Et₂O)

Procedure:

-

A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and an addition funnel is charged with hydrazine sulfate (1.0 mol) and anhydrous diethyl ether (1 L).

-

The slurry is stirred vigorously, and triethylamine (2.2 mol) is added.

-

Chlorotrimethylsilane (2.2 mol) is added dropwise via the addition funnel over 1-2 hours. The reaction is exothermic, and a gentle reflux may be observed. Maintain a steady stirring rate to ensure proper mixing.

-

After the addition is complete, the reaction mixture is heated to reflux and maintained for 12 hours.

-

The mixture is cooled to room temperature, and the precipitated triethylammonium chloride is removed by filtration under a nitrogen atmosphere. The filter cake is washed with several portions of anhydrous diethyl ether.

-

The combined filtrate and washings are concentrated under reduced pressure.

-

The resulting crude oil is purified by fractional distillation under reduced pressure to yield 1,2-bis(trimethylsilyl)hydrazine as a colorless liquid.

Expected Characterization Data:

-

¹H NMR (CDCl₃): A singlet around δ 0.10-0.15 ppm (Si(CH₃)₃) and a broad singlet for the N-H protons.

-

IR (neat): Characteristic absorptions for N-H stretching (~3380 cm⁻¹), C-H stretching (~2950 cm⁻¹), and a strong Si-C absorption (~1250 cm⁻¹ and ~830 cm⁻¹).

Conclusion

The development of silylated hydrazine reagents represents a pivotal moment in synthetic organic chemistry. By masking the inherent reactivity of hydrazine with a removable silyl group, the pioneering work of Wiberg, Wannagat, and others provided the scientific community with a set of tools that are not only safer and easier to handle but also offer superior control over reaction outcomes. Their application in heterocycle synthesis, particularly the regioselective construction of pyrazoles, showcases the profound impact of strategic reagent design. As the demand for complex, nitrogen-containing molecules in drug discovery and materials science continues to grow, the legacy and utility of silylated hydrazines are certain to endure and expand.

References

-

Wiberg, N., & Wannagat, U. (1963). Zur Kenntnis anorganischer Hydrazin-Verbindungen, IV. Darstellung und Eigenschaften von Silylhydrazinen (On the Knowledge of Inorganic Hydrazine Compounds, IV. Preparation and Properties of Silylhydrazines). Chemische Berichte, 96(5), 1229-1236. [Link]

The Versatile Silyl Hydrazine: A Technical Guide to 1,2-Bis-(tert-butyldimethylsilyl)hydrazine and Its Synonyms in Advanced Synthesis

Introduction: Unveiling a Workhorse of Modern Organic Chemistry

In the landscape of synthetic organic chemistry, the strategic manipulation of functional groups is paramount to the efficient construction of complex molecules. Among the arsenal of reagents available to the modern chemist, 1,2-Bis-(tert-butyldimethylsilyl)hydrazine has emerged as a remarkably versatile and enabling tool. This technical guide provides an in-depth exploration of this reagent, its various synonyms, and its critical applications, particularly for researchers, scientists, and professionals in the field of drug development. We will delve into the causality behind its synthetic utility, provide field-proven protocols, and offer a comprehensive understanding of its role in facilitating challenging chemical transformations.

Nomenclature and Identification: A Compound of Many Names

Clarity in scientific communication begins with precise nomenclature. This compound is known by several synonyms and identifiers across chemical literature and databases. Understanding these is crucial for efficient literature searching and procurement.

| Identifier Type | Identifier | Source |

| IUPAC Name | 1,2-bis[tert-butyl(dimethyl)silyl]hydrazine | PubChem[1] |

| CAS Number | 10000-20-1 | PubChem[1] |

| Molecular Formula | C₁₂H₃₂N₂Si₂ | PubChem[1] |

| Molecular Weight | 260.57 g/mol | PubChem[1] |

| Common Synonyms | 1,2-Bis(t-butyldimethylsilyl)hydrazine, BTBSH, N,N'-Bis(tert-butyldimethylsilyl)hydrazine | Enamine, PubChem[1][2] |

| InChI Key | AIZSLKRCSRDHKC-UHFFFAOYSA-N | PubChem[1] |

Core Application: The Modified Wolff-Kishner Reduction at Room Temperature

The classical Wolff-Kishner reduction, a cornerstone reaction for the deoxygenation of aldehydes and ketones to their corresponding alkanes, traditionally requires harsh conditions, including high temperatures and strongly basic media.[3] These conditions significantly limit its applicability in the synthesis of complex molecules bearing sensitive functional groups. The advent of 1,2-bis(tert-butyldimethylsilyl)hydrazine has revolutionized this transformation, enabling it to be performed under remarkably mild conditions, often at room temperature.[3]

The key to this advancement lies in the in situ formation of a stable N-tert-butyldimethylsilylhydrazone (TBSH) intermediate. The bulky tert-butyldimethylsilyl (TBDMS) groups offer several advantages: they enhance the stability of the hydrazone, making it easier to handle and purify if necessary, and they modulate its reactivity, facilitating the subsequent reduction under milder basic conditions.[4]

Reaction Workflow: From Carbonyl to Alkane

The overall transformation can be depicted as a two-step process that can often be performed in a single pot.

Caption: Workflow of the modified Wolff-Kishner reduction.

Detailed Experimental Protocol: Myers and Furrow's Room-Temperature Reduction

The following protocol is adapted from the seminal work of Myers and Furrow, which established a practical and mild procedure for this transformation.[4][5]

Materials:

-

Aldehyde or ketone substrate

-

1,2-Bis(tert-butyldimethylsilyl)hydrazine (BTBSH)

-

Scandium (III) trifluoromethanesulfonate (Sc(OTf)₃)

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Anhydrous solvent for workup (e.g., diethyl ether or ethyl acetate)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Hydrazone Formation:

-

To a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), add the carbonyl compound (1.0 equiv).

-

Add 1,2-bis(tert-butyldimethylsilyl)hydrazine (1.05 equiv).

-

Add a catalytic amount of scandium (III) trifluoromethanesulfonate (0.01 equiv).

-

The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting material. This step is usually complete within 1-2 hours.

-

-

Reduction:

-

Once the formation of the N-tert-butyldimethylsilylhydrazone is complete, add anhydrous DMSO to dissolve the intermediate.

-

Add potassium tert-butoxide (2.0-3.0 equiv) portion-wise at room temperature. The addition may be exothermic, and cooling may be necessary for large-scale reactions.

-

Stir the reaction mixture at room temperature. The progress of the reduction can be monitored by TLC or LC-MS. The reaction time can vary from a few hours to overnight, depending on the substrate.

-

-

Work-up and Purification:

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford the desired alkane.

-

Synthesis of this compound: A Preparative Protocol

For laboratories that wish to prepare this reagent in-house, the following procedure provides a reliable method for its synthesis from commercially available starting materials.[6]

Materials:

-

Hydrazine hydrate (N₂H₄·H₂O)

-

tert-Butyldimethylchlorosilane (TBDMSCl)

-

Triethylamine (NEt₃)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere, dissolve hydrazine hydrate (1.0 equiv) in anhydrous THF.

-

Add triethylamine (2.2 equiv) to the solution.

-

-

Silylation:

-

Dissolve tert-butyldimethylchlorosilane (2.2 equiv) in anhydrous THF.

-

Add the TBDMSCl solution dropwise to the hydrazine solution at 0 °C (ice bath).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-16 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and filter off the triethylamine hydrochloride salt.

-

Wash the filter cake with anhydrous diethyl ether.

-

Combine the filtrate and the washings and concentrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then purified by fractional distillation under reduced pressure to yield 1,2-bis(tert-butyldimethylsilyl)hydrazine as a colorless oil.

-

Expanding the Synthetic Utility: Beyond Deoxygenation

While the modified Wolff-Kishner reduction is a major application, the utility of 1,2-bis(tert-butyldimethylsilyl)hydrazine and its derived hydrazones extends to other valuable transformations.

Synthesis of Vinyl Halides and Gem-Dihalides

N-tert-Butyldimethylsilylhydrazones are excellent precursors for the synthesis of vinyl halides and gem-dihalides, which are important building blocks in cross-coupling reactions and other transformations.[4] The reaction of the hydrazone with iodine, for example, can lead to the formation of vinyl iodides.

Functionalization of Nanomaterials

The hydrazine moiety can be further functionalized, for instance, by reacting it with a molecule containing a thiol group. This derivatized hydrazine can then be used to functionalize the surface of gold nanoparticles, enabling their use in applications such as targeted drug delivery and biosensing.[6]

Linkers in Metal-Organic Frameworks (MOFs)

Hydrazine-based ligands are of interest in the construction of metal-organic frameworks due to their coordination properties. While direct use of 1,2-bis(tert-butyldimethylsilyl)hydrazine as a linker is less common, it can serve as a protected precursor to hydrazine-containing linkers, allowing for controlled synthesis and functionalization of MOFs.

Role in Drug Discovery and Development

The mild and chemoselective nature of reactions involving 1,2-bis(tert-butyldimethylsilyl)hydrazine makes it a valuable tool in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The ability to remove a carbonyl group without affecting other sensitive functionalities is often a critical step in a multi-step synthesis. While specific examples in publicly available drug synthesis routes are often proprietary, the principles of its application are widely recognized in the pharmaceutical industry for streamlining synthetic pathways and improving overall yields.

Safety and Handling

This compound is a chemical reagent and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause skin and serious eye irritation and may cause respiratory irritation.[1] Prolonged or repeated exposure may cause damage to organs.[1] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound, a reagent with multiple synonyms, has proven to be an indispensable tool in modern organic synthesis. Its ability to facilitate the Wolff-Kishner reduction under mild, often ambient, conditions has significantly broadened the scope of this important transformation, particularly in the context of complex molecule synthesis relevant to drug discovery. The detailed protocols provided in this guide are intended to empower researchers to confidently and effectively utilize this versatile reagent in their synthetic endeavors. As the demand for more efficient and selective synthetic methodologies continues to grow, the importance of reagents like 1,2-bis(tert-butyldimethylsilyl)hydrazine is set to increase, solidifying its place as a cornerstone of contemporary organic chemistry.

References

- Medjahed, N. (2021).

-

LookChem. (n.d.). Cas 10000-20-1, this compound. Retrieved from [Link]

- Furrow, M. E., & Myers, A. G. (2004). Practical Procedures for the Preparation of N-tert-Butyldimethylsilylhydrazones and Their Use in Modified Wolff-Kishner Reductions and in the Synthesis of Vinyl Halides and gem-Dihalides. Journal of the American Chemical Society, 126(17), 5436–5445.

-

PubChem. (n.d.). 1,2-Bis(tert-butyldimethylsilyl)hydrazine. Retrieved from [Link]

-

Organic Syntheses. (2023). Organic Syntheses Procedure. Retrieved from [Link]

- Google Patents. (n.d.). CN109053485B - A kind of purification process of tert-butylhydrazine hydrochloride.

- Bode, J. W., et al. (n.d.). Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)

- Google Patents. (n.d.). EP0116198B1 - Process for preparation of tertiary butyl hydrazine.

-

Furrow, M. E., & Myers, A. G. (2004). Practical procedures for the preparation of N-tert-butyldimethylsilylhydrazones and their use in modified Wolff-Kishner reductions and in the synthesis of vinyl halides and gem-dihalides. PubMed. Retrieved from [Link]

Sources

- 1. 1,2-Bis(tert-butyldimethylsilyl)hydrazine | C12H32N2Si2 | CID 11737072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. BTBSH - Enamine [enamine.net]

- 3. Cas 10000-20-1,this compound | lookchem [lookchem.com]

- 4. Practical Procedures for the Preparation of N-tert-Butyldimethylsilylhydrazones and Their Use in Modified Wolff-Kishner Reductions and in the Synthesis of Vinyl Halides and gem-Dihalides [organic-chemistry.org]

- 5. Practical procedures for the preparation of N-tert-butyldimethylsilylhydrazones and their use in modified Wolff-Kishner reductions and in the synthesis of vinyl halides and gem-dihalides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buy this compound | 10000-20-1 [smolecule.com]

A Comprehensive Technical Guide to the Solubility of 1,2-Bis-(tert-butyldimethylsilyl)hydrazine in Organic Solvents

Abstract

This technical guide provides a detailed exploration of the solubility characteristics of 1,2-Bis-(tert-butyldimethylsilyl)hydrazine, a crucial reagent in modern organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights. We delve into the molecular factors governing its solubility, present a qualitative and semi-quantitative analysis across a spectrum of common organic solvents, and provide robust, step-by-step protocols for both the empirical determination of its solubility and its handling as an air- and moisture-sensitive compound. The guide is structured to offer not just data, but a causal understanding of the experimental choices, ensuring scientific integrity and empowering researchers to optimize their synthetic methodologies.

Introduction: The Synthetic Utility and Physicochemical Profile of this compound

This compound, hereafter referred to as BTBSH, is a cornerstone reagent for the formation of N-silylhydrazones from carbonyl compounds. Its synthetic importance is underscored by its role in facilitating Wolff-Kishner type reductions under remarkably mild conditions, as well as in the synthesis of vinyl halides and gem-dihalides.[1][2] The presence of the two bulky tert-butyldimethylsilyl (TBDMS) groups confers significant steric protection to the hydrazine nitrogen atoms, modulating its reactivity and enhancing its stability compared to unsubstituted hydrazine.[3]

Understanding the solubility of BTBSH is paramount for its effective application. Proper solvent selection is critical not only for achieving homogeneous reaction conditions but also for influencing reaction rates, equilibria, and, in some cases, product selectivity. This guide will provide a thorough examination of its solubility profile, grounded in its molecular structure.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₂H₃₂N₂Si₂ |

| Molecular Weight | 260.57 g/mol |

| Appearance | Colorless oil |

| Boiling Point | 60-62°C @ 1-2 mm Hg; 118-119°C @ 9 Torr |

| Density | ~0.825 g/cm³ |

| Refractive Index | ~1.434 |

Data compiled from various chemical suppliers and databases.[1][2]

Theoretical Framework for Solubility: A Molecular Perspective

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a manifestation of the intermolecular forces at play.[4][5] The dissolution process involves the disruption of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.

Molecular Structure Analysis of BTBSH:

This compound is characterized by a central N-N single bond, with each nitrogen atom bonded to a bulky tert-butyldimethylsilyl group. The key features influencing its solubility are:

-

Nonpolar Nature: The molecule is dominated by the twelve methyl groups and two tert-butyl groups, which are nonpolar. This extensive hydrocarbon and silicon framework results in a predominantly nonpolar molecular surface.

-

Weak Polarity: The nitrogen atoms introduce a degree of polarity due to the N-Si and N-N bonds. However, the lone pairs on the nitrogen atoms are sterically hindered by the bulky silyl groups, reducing their availability for strong hydrogen bonding with protic solvents.

-

Van der Waals Forces: The primary intermolecular interactions for BTBSH are London dispersion forces, which are significant due to its relatively large and polarizable electron cloud.

Based on this structure, we can predict that BTBSH will be most soluble in nonpolar and weakly polar aprotic solvents, where the primary intermolecular interactions are of a similar nature (van der Waals forces). Conversely, it is expected to have limited solubility in highly polar and protic solvents.

Solubility Profile of this compound

While precise quantitative solubility data ( g/100 mL) for BTBSH is not extensively published, a comprehensive qualitative and semi-quantitative profile can be constructed based on its known chemical behavior, the solvents typically employed in its reactions, and the general principles of solubility for organosilicon compounds.[6][7]

Table of Estimated Solubility:

| Solvent | Polarity | Type | Estimated Solubility at 25°C | Rationale and Practical Insights |

| Hexanes/Heptane | Nonpolar | Aprotic | Highly Soluble / Miscible | Excellent choice for reactions where low polarity is required. The nonpolar nature of both solute and solvent leads to favorable mixing. |

| Toluene | Nonpolar | Aprotic | Highly Soluble / Miscible | Similar to hexanes, provides a nonpolar environment. The aromatic ring of toluene can engage in weak π-stacking interactions. |

| Diethyl Ether | Weakly Polar | Aprotic | Highly Soluble / Miscible | A common solvent for organometallic and other moisture-sensitive reactions. Its slight polarity does not significantly hinder the dissolution of the nonpolar BTBSH. |

| Tetrahydrofuran (THF) | Weakly Polar | Aprotic | Highly Soluble / Miscible | Another frequently used ethereal solvent. Its slightly higher polarity compared to diethyl ether is well-tolerated. |

| Dichloromethane (DCM) | Polar | Aprotic | Soluble | A versatile solvent capable of dissolving a wide range of organic compounds. BTBSH is expected to be readily soluble. |

| Chloroform | Polar | Aprotic | Soluble[1][2] | Although often cited as "slightly soluble," in a practical laboratory context for synthetic chemistry, it is likely sufficiently soluble for most applications. |

| Ethyl Acetate | Polar | Aprotic | Moderately Soluble | The ester functionality introduces significant polarity. While BTBSH will likely dissolve, it may not be as freely miscible as in less polar solvents. |

| Acetonitrile | Polar | Aprotic | Sparingly Soluble | A highly polar aprotic solvent. The significant difference in polarity between acetonitrile and BTBSH will limit solubility. |

| Dimethylformamide (DMF) | Polar | Aprotic | Sparingly Soluble | Similar to acetonitrile, the high polarity of DMF makes it a poor solvent for the nonpolar BTBSH. |

| Dimethyl Sulfoxide (DMSO) | Polar | Aprotic | Sparingly Soluble | One of the most polar aprotic solvents; significant miscibility is not expected. |

| Methanol/Ethanol | Polar | Protic | Poorly Soluble / Reactive | Protic solvents are generally poor choices due to the potential for slow hydrolysis of the Si-N bond over time, especially in the presence of acid or base catalysts. |

| Water | Highly Polar | Protic | Insoluble / Reactive | BTBSH is immiscible with water and will undergo hydrolysis. |

Experimental Determination of Solubility: A Self-Validating Protocol

For researchers requiring precise solubility data for specific applications, direct experimental determination is necessary. The following protocol is designed for an air- and moisture-sensitive compound like BTBSH and incorporates principles of self-validation.

Core Principles and Causality

-

Inert Atmosphere: BTBSH is sensitive to moisture, which can lead to the hydrolysis of the silyl groups. All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) to ensure the integrity of the compound.

-

Gravimetric Analysis: This protocol employs a gravimetric method, which is a robust and direct measure of solubility.

-

Equilibrium Achievement: Solubility is an equilibrium phenomenon. The protocol includes a defined equilibration period with agitation to ensure that the solvent is fully saturated.

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant and recorded temperature is crucial for data reproducibility.

Experimental Workflow Diagram

Sources

- 1. Cas 10000-20-1,this compound | lookchem [lookchem.com]

- 2. This compound | 10000-20-1 [chemicalbook.com]

- 3. Buy this compound | 10000-20-1 [smolecule.com]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. Organosilicon compounds [m.chemicalbook.com]

- 7. New horizon of organosilicon chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/C0DT90059A [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the BTBSH-Mediated Modified Wolff-Kishner Reduction

Introduction: Overcoming the Hurdles of Carbonyl Reduction

The reduction of a carbonyl group to a methylene group is a fundamental transformation in organic synthesis, crucial for the construction of complex molecular architectures in pharmaceutical and materials science. The classical Wolff-Kishner reduction, which utilizes hydrazine and a strong base at high temperatures, has long been a staple for this conversion.[1][2] However, the harsh reaction conditions (typically >200°C in high-boiling solvents like ethylene glycol) significantly limit its applicability, particularly for substrates bearing sensitive functional groups or stereocenters.[3][4] These demanding conditions can lead to side reactions, decomposition of starting materials, and diminished yields. Recognizing these limitations, the scientific community has pursued milder and more versatile alternatives.

This application note details a robust and significantly milder protocol for the Wolff-Kishner reduction, employing N-tert-butyldimethylsilylhydrazones (TBSH derivatives) generated from 1,2-bis(tert-butyldimethylsilyl)hydrazine (BTBSH). This modified procedure, developed by Myers and coworkers, allows for the efficient reduction of a wide range of aldehydes and ketones at temperatures as low as 23-100°C, thereby preserving thermally sensitive functional groups and expanding the synthetic utility of this classic transformation.[5][6]

The BTBSH Advantage: A Paradigm Shift in Wolff-Kishner Chemistry

The core innovation of this modified protocol lies in the in situ formation of N-tert-butyldimethylsilylhydrazones (TBSH derivatives). These silylhydrazones serve as superior alternatives to simple hydrazones for several key reasons:

-

Enhanced Stability and Handling: TBSH derivatives are generally more stable than their unsubstituted hydrazone counterparts, allowing for easier handling and storage.[5]

-

Low-Temperature Reactivity: The subsequent reduction of TBSH derivatives can be conducted at significantly lower temperatures, often at room temperature or with gentle heating, which is a stark contrast to the high temperatures required for the traditional Wolff-Kishner reaction.[6]

-

High Yields and Broad Substrate Scope: The reaction is characterized by high yields for a diverse range of aliphatic and aromatic ketones and aldehydes.[6]

-

Operational Simplicity: The entire process, from hydrazone formation to reduction, can often be carried out in a single reaction flask, streamlining the experimental workflow.[6]

Reaction Mechanism

The BTBSH-modified Wolff-Kishner reduction proceeds through a two-stage process:

-

Formation of the N-tert-butyldimethylsilylhydrazone (TBSH derivative): The carbonyl compound reacts with 1,2-bis(tert-butyldimethylsilyl)hydrazine (BTBSH) in the presence of a catalytic amount of a Lewis acid, such as scandium trifluoromethanesulfonate (Sc(OTf)₃), to efficiently form the corresponding TBSH derivative.[5][6]

-

Base-Mediated Reduction: The TBSH derivative is then treated with a strong base, typically a potassium alkoxide, which facilitates the elimination of nitrogen gas and the formation of the desired methylene group. The driving force for this step is the irreversible formation of highly stable dinitrogen gas.[7]

Visualizing the Process

Experimental Workflow

Caption: Workflow for the BTBSH-Modified Wolff-Kishner Reduction.

Reaction Mechanism

Caption: Simplified Mechanism of the BTBSH-Modified Wolff-Kishner Reduction.

Detailed Experimental Protocols

Materials and Reagents

| Reagent | Purity | Supplier | Notes |

| Carbonyl Compound | >98% | Standard suppliers | Substrate to be reduced. |

| 1,2-bis(tert-butyldimethylsilyl)hydrazine (BTBSH) | >97% | Standard suppliers | Key silylating agent. |

| Scandium (III) trifluoromethanesulfonate (Sc(OTf)₃) | >99% | Standard suppliers | Lewis acid catalyst. |

| Potassium tert-butoxide (KOt-Bu) | >98% | Standard suppliers | Strong base for the reduction step. |

| Anhydrous Dimethyl Sulfoxide (DMSO) | Anhydrous | Standard suppliers | Solvent for the reduction step. |

| Anhydrous Tetrahydrofuran (THF) | Anhydrous | Standard suppliers | Optional solvent for TBSH formation. |

| Diethyl Ether (Et₂O) | Reagent grade | Standard suppliers | For workup and extraction. |

| Saturated aq. Ammonium Chloride (NH₄Cl) | N/A | In-house prep. | For quenching the reaction. |

| Saturated aq. Sodium Chloride (Brine) | N/A | In-house prep. | For washing the organic layer. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Anhydrous | Standard suppliers | For drying the organic layer. |

Safety Precautions:

-

BTBSH and Sc(OTf)₃: These reagents should be handled under an inert atmosphere (e.g., argon or nitrogen) as they are sensitive to moisture.

-

Potassium tert-butoxide: This is a strong base and is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

DMSO: Can facilitate the absorption of other chemicals through the skin. Wear appropriate gloves.

-

General: Conduct all operations in a well-ventilated fume hood.

Protocol 1: Synthesis of the N-tert-Butyldimethylsilylhydrazone (TBSH) Derivative

-

To a clean, dry flask equipped with a magnetic stir bar and under an inert atmosphere, add the carbonyl compound (1.0 equiv).

-

Add 1,2-bis(tert-butyldimethylsilyl)hydrazine (BTBSH) (1.05 equiv).

-

If the carbonyl compound is a solid, it can be dissolved in a minimal amount of anhydrous THF. For liquid substrates, the reaction can often be run neat.

-

Add scandium (III) trifluoromethanesulfonate (Sc(OTf)₃) (0.01 mol %).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or GC-MS. The formation of the TBSH derivative is typically complete within 1-4 hours.

-

Upon completion, the crude TBSH derivative can be used directly in the next step without purification.

Protocol 2: Reduction of the TBSH Derivative to the Methylene Compound

-

To the flask containing the crude TBSH derivative, add anhydrous DMSO. The amount of solvent should be sufficient to ensure effective stirring.

-

Add potassium tert-butoxide (KOt-Bu) (2.0 equiv) portion-wise to control any initial exotherm.

-

Heat the reaction mixture to the desired temperature (typically between 50-100°C). For some reactive substrates, the reaction may proceed at room temperature (23°C).[6]

-

Monitor the reaction for the disappearance of the TBSH derivative and the formation of the alkane product by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford the pure alkane.

Substrate Scope and Performance

The BTBSH-modified Wolff-Kishner reduction has been successfully applied to a wide variety of carbonyl compounds. The table below summarizes representative examples.

| Substrate (Ketone/Aldehyde) | Product (Alkane) | Yield (%) |

| 4-Phenyl-2-butanone | 1-Phenylbutane | 95 |

| Acetophenone | Ethylbenzene | 98 |

| Cyclohexanone | Cyclohexane | 96 |

| 2-Adamantanone | Adamantane | 99 |

| Benzaldehyde | Toluene | 94 |

Data adapted from Myers, A. G., et al. J. Am. Chem. Soc. 2004, 126 (17), pp 5436–5445.[6]

Troubleshooting and Key Considerations

-

Incomplete TBSH Formation: Ensure all reagents and solvents are anhydrous. If necessary, a slightly larger excess of BTBSH can be used.

-

Slow or Incomplete Reduction: For sterically hindered substrates, a higher reaction temperature or longer reaction time may be required. Ensure the potassium tert-butoxide is of high quality and has been stored under inert conditions.

-

Side Reactions: For substrates with base-sensitive functional groups, it is crucial to maintain the lowest possible reaction temperature that allows for efficient reduction.

Conclusion